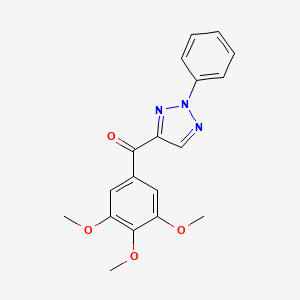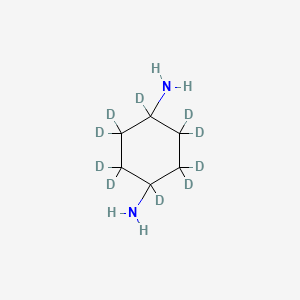
Anticancer agent 58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 58 is a compound known for its inhibitory activity against various cancer cell lines, particularly A549 and T24 cells. It has shown promising results in promoting apoptosis through the activation of caspase 3, caspase 8, and caspase 9, and elevating levels of calcium ions and reactive oxygen species within cancer cells . This compound has also demonstrated significant tumor growth suppression in mouse xenograft models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 58 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 58 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Anticancer agent 58 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung and bladder cancer.
Industry: Utilized in the development of new anticancer drugs and formulations .
Mécanisme D'action
Anticancer agent 58 exerts its effects by inducing apoptosis through the activation of caspase 3, caspase 8, and caspase 9. It also increases the levels of calcium ions and reactive oxygen species within cancer cells, leading to mitochondrial membrane potential reduction and cell death . The molecular targets and pathways involved include the intrinsic and extrinsic apoptotic pathways, as well as the regulation of calcium ion homeostasis and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their anticancer activity due to their structural similarity to nucleosides and ability to bind to various drug targets
Anthraquinones: Exhibit anticancer properties by inhibiting cancer cell proliferation, invasion, and metastasis.
Copper(II) complexes: Show potential as anticancer agents by generating reactive oxygen species and inducing selective cytotoxicity in cancer cells.
Uniqueness of Anticancer agent 58
This compound is unique in its ability to activate multiple caspases and elevate both calcium ions and reactive oxygen species within cancer cells. This multi-targeted approach enhances its efficacy in inducing apoptosis and suppressing tumor growth .
Propriétés
Formule moléculaire |
C39H55NO5 |
|---|---|
Poids moléculaire |
617.9 g/mol |
Nom IUPAC |
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S)-2-amino-3-phenylpropanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C39H55NO5/c1-34(2)29-13-16-39(7)31(37(29,5)15-14-30(34)45-32(42)27(40)21-24-11-9-8-10-12-24)28(41)22-25-26-23-36(4,33(43)44)18-17-35(26,3)19-20-38(25,39)6/h8-12,22,26-27,29-31H,13-21,23,40H2,1-7H3,(H,43,44)/t26-,27-,29?,30-,31?,35+,36-,37-,38+,39+/m0/s1 |
Clé InChI |
AKNRCGWEZNOPSR-LVNVCUIDSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H](CC6=CC=CC=C6)N)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC(=O)C(CC4=CC=CC=C4)N)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)



![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)


